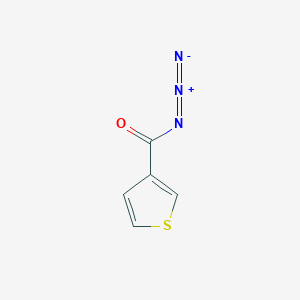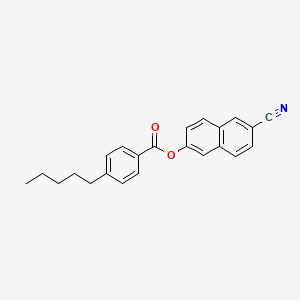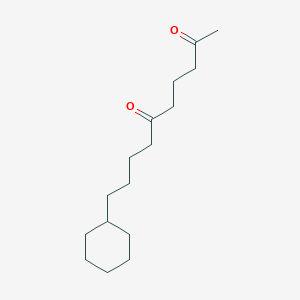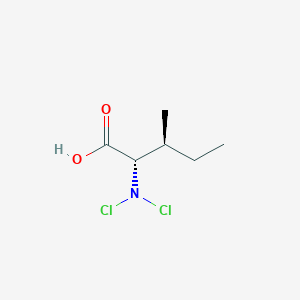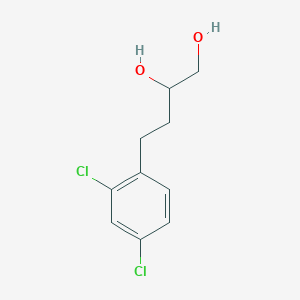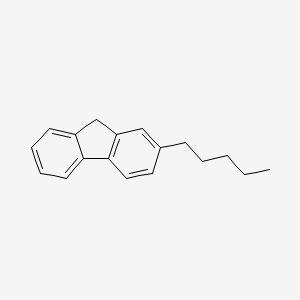
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate is a high-purity chemical compound with a molecular weight of 182.26 g/mol. This versatile building block, identified by the CAS number 67838-02-2, offers a unique blend of reactivity and stability, making it a valuable asset in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction conditions optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: Similar in structure but differs in the position and type of substituents.
Cyclohexanone, 2-methyl-5-(1-methylethenyl)-: Another structurally related compound with different substituents.
Uniqueness
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl
特性
CAS番号 |
58648-11-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
methyl (1S)-2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-7-11(10(13)14-2)8-5-4-6-9(11)12/h3H,1,4-8H2,2H3/t11-/m1/s1 |
InChIキー |
OURWLCPHOKLVAJ-LLVKDONJSA-N |
異性体SMILES |
COC(=O)[C@@]1(CCCCC1=O)CC=C |
正規SMILES |
COC(=O)C1(CCCCC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
